
2-(Tert-butoxycarbonylamino)-3-cycloheptyl-propanoicacid
Übersicht
Beschreibung
The compound “2-(Tert-butoxycarbonylamino)-3-cycloheptyl-propanoic acid” is a derivative of propanoic acid, where the hydrogen of the second carbon is replaced by a tert-butoxycarbonylamino group and the third carbon is attached to a cycloheptyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the tert-butoxycarbonyl (Boc) group is commonly added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The cycloheptyl group could potentially be added via a nucleophilic substitution or addition reaction, depending on the starting materials .Molecular Structure Analysis
The molecular structure of this compound would consist of a propanoic acid backbone with a cycloheptyl group attached to the third carbon and a tert-butoxycarbonylamino group attached to the second carbon .Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, it can be selectively removed under acidic conditions, which allows for further chemical modifications .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and functional groups present. The presence of the Boc group could potentially increase the compound’s stability and solubility in certain solvents .Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
The compound has been utilized in the enantioselective synthesis of non-natural amino acid derivatives, demonstrating its utility in creating stereochemically complex molecules. This application is crucial for drug design and the synthesis of bioactive molecules with specific chiral configurations (Yang et al., 2015).
Drug Delivery Systems
In another study, short tripeptide-based amphiphiles, including compounds related to 2-(Tert-butoxycarbonylamino)-3-cycloheptyl-propanoic acid, were investigated as hydrogelators. These materials have potential applications in drug delivery systems, particularly for localized cancer therapy. The hydrogels formed by these compounds were studied for their ability to entrap and release therapeutic agents, such as Vitamin B12 and Doxorubicin, in a pH-dependent manner (Guchhait et al., 2021).
Organic Synthesis and Cyclization Reactions
The compound has also been used in the synthesis of pseudopeptidic derivatives through Ugi reactions followed by Staudinger/aza-Wittig cyclization. This process highlights the compound's role in constructing complex molecular architectures, which could be beneficial for developing new therapeutic agents (Lecinska et al., 2010).
Catalysis and Material Science
Moreover, the compound has been involved in studies related to catalysis and material science, such as the selective hydrogenation of cyclopentene derivatives. These investigations provide insights into the development of catalysts and materials with specific functional properties (Smith et al., 2001).
Wirkmechanismus
Target of Action
The tert-butoxycarbonyl (boc) group is commonly used as a protecting group in organic synthesis, particularly for amines . This suggests that the compound may interact with biological targets that have affinity for amines.
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This indicates that the compound may undergo similar interactions with its biological targets, potentially leading to changes in the target’s function or activity.
Pharmacokinetics
The boc group is known to enhance the stability of amines, which could potentially influence the compound’s bioavailability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals could potentially influence the action, efficacy, and stability of 2-(Tert-butoxycarbonylamino)-3-cycloheptyl-propanoic acid. For instance, the addition and removal of the Boc group are known to be influenced by the pH of the environment .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-cycloheptyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-15(2,3)20-14(19)16-12(13(17)18)10-11-8-6-4-5-7-9-11/h11-12H,4-10H2,1-3H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWHRWIHHWPAFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCCCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butoxycarbonylamino)-3-cycloheptyl-propanoicacid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



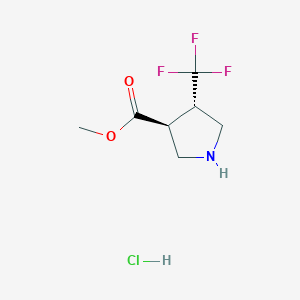

![tert-butyl (4aS,8aR)-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-4-carboxylate](/img/structure/B3111296.png)

![Ethyl 2-{[(4-methylphenyl)methyl]amino}acetate](/img/structure/B3111306.png)
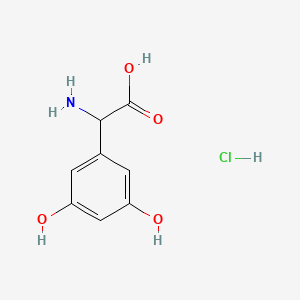
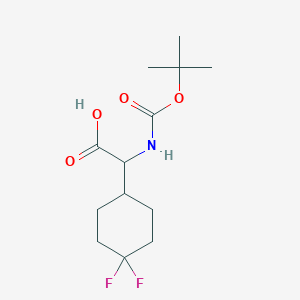
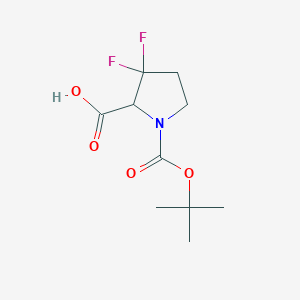

![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B3111331.png)
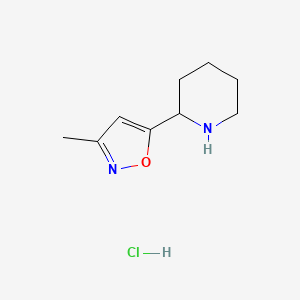
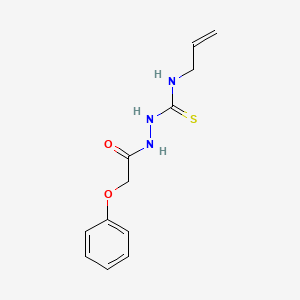

![1-Fluorodibenzo[b,d]furan](/img/structure/B3111381.png)